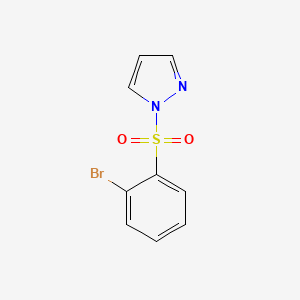

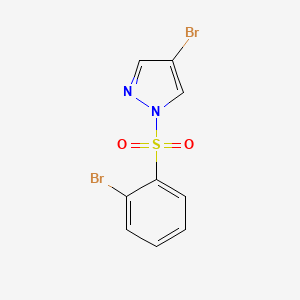

4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

Descripción general

Descripción

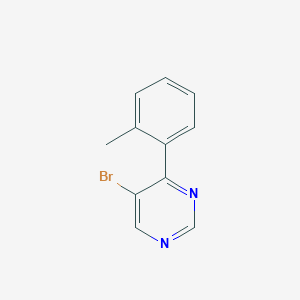

The compound "4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole" is a derivative of 1H-pyrazole, which is a heterocyclic aromatic organic compound featuring a five-membered ring with two adjacent nitrogen atoms. The presence of the bromo and sulfonyl functional groups in the compound suggests that it may have unique chemical properties and reactivity, making it a potential candidate for various chemical transformations and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related sulfonyl-containing pyrazoles has been explored in several studies. For instance, a facile synthesis of highly substituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives has been reported, where allenic sulfonamide formation and 1,3-sulfonyl shift were critical steps in the transformation . Another study demonstrated the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles from N-allenic sulfonylhydrazones, with the ability to control the migration of sulfonyl groups by changing the Lewis acids . These methods could potentially be adapted for the synthesis of "4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole" by incorporating the appropriate bromo substituents.

Molecular Structure Analysis

The molecular structure of sulfonyl-substituted pyrazoles can be complex, and their analysis often requires advanced techniques. Quantum mechanical calculations and spectroscopic investigations, such as FT-IR, FT-Raman, and UV, have been employed to study the molecular structure of similar compounds . These methods could be used to analyze the molecular structure of "4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole" and predict its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl-substituted pyrazoles can be influenced by the presence of directing groups and catalysts. For example, 2-Aminophenyl-1H-pyrazole has been used as a removable directing group for copper-mediated C-H amidation and sulfonamidation, leading to the formation of various amides and sulfonamides . Additionally, Brønsted acid catalysts have been utilized to synthesize bis(pyrazol-5-ol) derivatives under solvent-free conditions . These findings suggest that "4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole" could participate in similar reactions, potentially leading to a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-substituted pyrazoles can be deduced from their molecular structure and substituents. The presence of bromo and sulfonyl groups is likely to influence the compound's solubility, boiling point, and stability. The sulfonyl group, in particular, could enhance the compound's acidity and reactivity towards nucleophiles. The physical properties such as melting point and solubility could be determined experimentally, while computational methods could provide insights into the compound's electronic properties, such as dipole moment and polarizability .

Aplicaciones Científicas De Investigación

-

Organic Synthesis

- Application : The compound is used in the catalytic protodeboronation of pinacol boronic esters, which is a valuable transformation in organic synthesis .

- Method : The protodeboronation is achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of the compound .

- Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .

-

Medicinal Chemistry

- Application : The compound is used in the synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .

- Method : The new compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .

- Results : The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .

-

Multistep Synthesis

- Application : The compound is used in multistep synthesis, specifically in reactions involving nitration, conversion from the nitro group to an amine, and bromination .

- Method : The first step involves nitration, followed by conversion from the nitro group to an amine, and finally bromination . The nitro group is meta directing, which means that the first step needs to be the nitration .

- Results : The end product of this multistep synthesis is m-bromoaniline .

-

Design and Synthesis of Novel Compounds

- Application : The compound is used in the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .

- Method : The new compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .

- Results : The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .

-

Design and Synthesis of Novel Compounds

- Application : The compound is used in the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .

- Method : The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .

- Results : The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus . In silico studies were performed concerning the potential antimicrobial effect and toxicity .

-

Multistep Synthesis

- Application : The compound is used in multistep synthesis, specifically in reactions involving nitration, conversion from the nitro group to an amine, and bromination .

- Method : The first step involves nitration, followed by conversion from the nitro group to an amine, and finally bromination . The nitro group is meta directing, which means that the first step needs to be the nitration .

- Results : The end product of this multistep synthesis is m-bromoaniline .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-1-(2-bromophenyl)sulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2O2S/c10-7-5-12-13(6-7)16(14,15)9-4-2-1-3-8(9)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTMIZJXKCERLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N2C=C(C=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650340 | |

| Record name | 4-Bromo-1-(2-bromobenzene-1-sulfonyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole | |

CAS RN |

957062-77-0 | |

| Record name | 4-Bromo-1-[(2-bromophenyl)sulfonyl]-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(2-bromobenzene-1-sulfonyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294169.png)